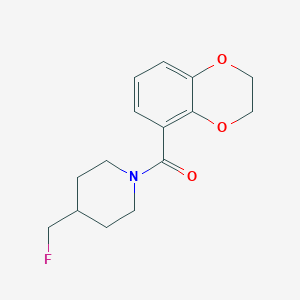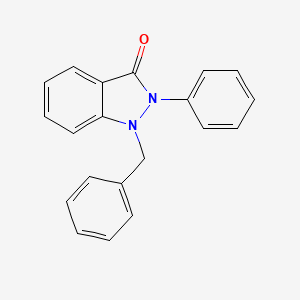
N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a furylmethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 2-furylmethylamine with 1,4-dimethyl-1H-pyrazole-5-carbaldehyde under suitable conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound’s high purity, which is crucial for its applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The furylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furylmethyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as 1,4-dimethyl-3-(2-furylmethyl)-1H-pyrazole and 1,4-dimethyl-5-(2-furylmethyl)-1H-pyrazole .
Uniqueness
N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c1-8-6-12-13(2)10(8)11-7-9-4-3-5-14-9;/h3-6,11H,7H2,1-2H3;1H |
InChI Key |
SNRIVHHZSFVKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=CO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(pyrazin-2-yl)azetidin-3-yl]pent-4-enamide](/img/structure/B12224969.png)
![4-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B12224980.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12224983.png)

![11-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B12224990.png)


![3-Fluoro-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidine-3-carboxamide](/img/structure/B12224997.png)
![N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B12225019.png)
![5-Fluoro-4-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine](/img/structure/B12225024.png)

![[(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12225040.png)
![4-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B12225041.png)
![N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12225051.png)
